![molecular formula C19H17N3O3 B4394933 3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4394933.png)
3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione
Overview
Description
3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione, also known as BZP, is a chemical compound that is widely used in scientific research. It is a member of the class of compounds known as pyrrolidinediones, which are known to have a variety of biological activities. BZP is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. The compound has been shown to have a variety of biochemical and physiological effects, and has potential applications in the treatment of cancer and other diseases.
Mechanism of Action
3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione exerts its biological effects by inhibiting the enzyme DHODH, which is involved in the synthesis of pyrimidine nucleotides. Pyrimidine nucleotides are essential components of DNA and RNA, and are required for cell growth and proliferation. By inhibiting DHODH, 3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione blocks the synthesis of pyrimidine nucleotides, leading to the inhibition of cell growth and proliferation. In addition, 3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione may also exert its effects by modulating the activity of other enzymes and signaling pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects:
3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of cell migration and invasion. The compound has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases. In addition, 3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been shown to modulate the activity of various signaling pathways involved in cell growth and proliferation, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Advantages and Limitations for Lab Experiments
3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has several advantages as a research tool, including its potent anti-proliferative effects on cancer cells and its ability to induce apoptosis. However, the compound also has several limitations, including its relatively low solubility in water and its potential toxicity. In addition, the mechanism of action of 3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is not fully understood, and further research is needed to elucidate the molecular mechanisms underlying its biological effects.
Future Directions
There are several potential future directions for research on 3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione. One area of interest is the development of 3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione analogs with improved potency and selectivity for DHODH inhibition. Another area of interest is the investigation of the molecular mechanisms underlying the anti-proliferative and anti-inflammatory effects of 3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione. In addition, 3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione may have potential applications in combination therapy with other anti-cancer agents, and further research is needed to explore this possibility. Overall, 3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is a promising research tool with potential applications in the treatment of cancer and other diseases.
Scientific Research Applications
3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been extensively studied in scientific research, particularly in the field of cancer biology. The compound has been shown to have potent anti-proliferative effects on a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the migration and invasion of cancer cells. In addition, 3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
3-(benzimidazol-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-2-25-14-9-7-13(8-10-14)22-18(23)11-17(19(22)24)21-12-20-15-5-3-4-6-16(15)21/h3-10,12,17H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHONSCLLVRIQDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C=NC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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